1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrole core. This can be achieved through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl or pyridine rings .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Mechanism of Action
The mechanism by which 1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially altering the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a similar core structure but different substituents, which can lead to different chemical and biological properties.
1-[3-(3-Methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Another similar compound with a thiazole ring instead of a pyridine ring, which can affect its reactivity and interactions with biological targets.
Uniqueness
The uniqueness of 1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H26N2O4 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26N2O4/c1-17(2)12-14-33-20-8-6-7-19(16-20)25-24-26(31)21-9-4-5-10-22(21)34-27(24)28(32)30(25)23-15-18(3)11-13-29-23/h4-11,13,15-17,25H,12,14H2,1-3H3 |
InChI Key |
ZMMDBNHPWPNEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCCC(C)C |
Origin of Product |
United States |
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